2,4-Diaminopentanedioic acid 2,4-Diaminopentanedioic acid
Brand Name: Vulcanchem
CAS No.: 1421-04-1
VCID: VC21538238
InChI: InChI=1S/C5H10N2O4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,6-7H2,(H,8,9)(H,10,11)/t2-,3?/m0/s1
SMILES: C(C(C(=O)O)N)C(C(=O)O)N
Molecular Formula: C5H10N2O4
Molecular Weight: 162.14 g/mol

2,4-Diaminopentanedioic acid

CAS No.: 1421-04-1

Cat. No.: VC21538238

Molecular Formula: C5H10N2O4

Molecular Weight: 162.14 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diaminopentanedioic acid - 1421-04-1

CAS No. 1421-04-1
Molecular Formula C5H10N2O4
Molecular Weight 162.14 g/mol
IUPAC Name (4S)-2,4-diaminopentanedioic acid
Standard InChI InChI=1S/C5H10N2O4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,6-7H2,(H,8,9)(H,10,11)/t2-,3?/m0/s1
Standard InChI Key LOPLXECQBMXEBQ-SCQFTWEKSA-N
Isomeric SMILES C([C@@H](C(=O)O)N)C(C(=O)O)N
SMILES C(C(C(=O)O)N)C(C(=O)O)N
Canonical SMILES C(C(C(=O)O)N)C(C(=O)O)N

Chemical Structure and Nomenclature

Structural Definition

2,4-Diaminopentanedioic acid is derived from pentanedioic acid (also known as glutaric acid), which is a five-carbon dicarboxylic acid with carboxyl groups at positions 1 and 5. The addition of amino groups at the 2 and 4 positions creates this unique diamino dicarboxylic acid. The compound differs from 2,4-diaminopentanoic acid, which has only a single carboxyl group and contains two amino substituents placed in the 2 and 4 positions of a pentanoic acid backbone .

PropertyEstimated ValueBasis of Estimation
Molecular FormulaC₅H₁₀N₂O₄Based on pentanedioic acid with two amino groups
Molecular Weight~162.15 g/molCalculated from atomic weights
Physical StateSolid at room temperatureTypical for amino acids
SolubilityLikely water-solubleBased on amino acid characteristics
Acid-Base PropertiesMultiple ionizable groupsContains two carboxyl and two amino groups

The compound would belong to the class of non-proteinogenic amino acids, similar to 2,4-diaminopentanoic acid, which is described as a non-proteinogenic alpha-amino acid .

Structural Analogs and Related Compounds

Comparison with 2,4-Diaminopentanoic Acid

2,4-Diaminopentanoic acid (C₅H₁₂N₂O₂) represents the closest structural analog found in the search results. This compound is a diamino acid consisting of pentanoic acid with amino substituents at the 2 and 4 positions . Key differences between these compounds include:

  • 2,4-Diaminopentanoic acid has one carboxyl group, while 2,4-Diaminopentanedioic acid has two carboxyl groups.

  • The molecular weight of 2,4-Diaminopentanoic acid is 132.16 g/mol , whereas 2,4-Diaminopentanedioic acid would have a higher molecular weight due to the additional carboxyl group.

  • The presence of an additional carboxyl group would likely influence acid-base properties, solubility, and potential biochemical interactions.

Relationship to Other Amino Acids

2,4-Diaminobutyric acid, another related compound, is described as a very hydrophobic molecule that exists in all living organisms from bacteria to humans . This compound belongs to the class of alpha amino acids, where the amino group is attached to the carbon atom immediately adjacent to the carboxylate group .

While 2,4-Diaminopentanedioic acid has a different carbon backbone length and an additional carboxyl group, it may share some chemical and biological characteristics with these related diamino acids.

Chemical Properties and Reactivity

Acid-Base Characteristics

The presence of multiple acidic and basic groups in 2,4-Diaminopentanedioic acid would give rise to complex acid-base behavior. By comparison with similar compounds, we can predict:

  • The carboxyl groups would exhibit acidity, with pKa values potentially similar to those of other dicarboxylic acids. For reference, isophthalic acid (a dicarboxylic acid) has pKa values of 3.46 and 4.46 .

  • The amino groups would exhibit basicity.

  • The molecule would exist in various ionization states depending on pH, with multiple potential zwitterionic forms.

Analytical Considerations

Identification Methods

The identification and characterization of 2,4-Diaminopentanedioic acid would likely involve:

  • Spectroscopic techniques (NMR, IR, MS) to confirm structure

  • Chromatographic methods for isolation and purification

  • Chemical derivatization to enhance detection sensitivity

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